molecular formula C12H15N3O B8003763 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B8003763
M. Wt: 217.27 g/mol
InChI Key: MVFNLXMODSGKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one is a polyheterocyclic compound based on the pyrrolo[3,4-b]pyridin-5-one scaffold, recognized as a privileged aza-analogue of the bioactive isoindolin-1-one core . This complex structure is efficiently assembled via modern, atom-economical synthetic strategies, such as the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade process, showcasing high molecular complexity and versatility for research applications . Compounds featuring the pyrrolo[3,4-b]pyridin-5-one core have demonstrated significant research value in oncology, showing potent and selective in vitro cytotoxic effects against various human cancer cell lines . Specific analogues have exhibited promising activity against triple-negative breast carcinoma (MDA-MB-231 cells) and cervical carcinoma (SiHa, HeLa, and CaSki cells) . In silico studies suggest that the mechanism of action for these compounds may involve binding to key protein targets related to cancer cell proliferation, such as serine/threonine kinase 1 (AKT1) and the Orexin-2 receptor (Ox2R), as identified through molecular docking and dynamics simulations . Other research indicates potential interactions with the αβ-tubulin dimer, a well-established target for antimitotic agents . The piperidinyl substituent in this compound is a common pharmacophore in medicinal chemistry, often intended to improve binding affinity and pharmacokinetic properties. This product is intended for research purposes only, specifically for use in chemical biology, oncology research, and early-stage drug discovery. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-piperidin-4-yl-7H-pyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12-10-2-1-5-14-11(10)8-15(12)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFNLXMODSGKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysis

The cascade process utilizes scandium(III) triflate (3 mol%) as a Lewis acid catalyst in benzene under microwave irradiation (80–100°C). Benzylamines (e.g., 4a–c) and aldehydes (e.g., 5a–f) serve as starting materials, generating imine intermediates that undergo [4+2] cycloaddition with dienophiles. Subsequent N-acylation and aromatization yield the pyrrolo[3,4-b]pyridin-5-one core. Piperidine incorporation occurs via post-cyclization functionalization, such as SN2 displacement of brominated intermediates with piperidine nucleophiles.

Table 1: Key Intermediates and Yields in Cascade Synthesis

IntermediateReactantsYield (%)Reference
11s Bromobenzaldehyde, Benzylamine78
11t 11s + Morpholine35
11u 11s + Piperazine34

This method achieves moderate to good yields (35–78%) but requires precise control over reaction stoichiometry and microwave parameters.

Bromination and Substitution Strategies

StepReagents/ConditionsYield (%)Reference
Benzylic BrominationNBS, AIBN, CCl₄, reflux85
SN2 DisplacementPiperidine, K₂CO₃, DMF, 80°C72
Boc DeprotectionTFA, DCM, RT90

Coupling Reactions with Preformed Piperidine Derivatives

An alternative route involves coupling prefunctionalized piperidine derivatives to the pyrrolo[3,4-b]pyridin-5-one core. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are synthesized via nucleophilic aromatic substitution of chlorinated heterocycles with piperidine amines.

Lithiation and Alkylation

Lithiation of 4-cyanopiperidine derivatives using n-BuLi and subsequent alkylation with tert-butyl benzyl bromides generates advanced intermediates. Reductive amination or borane-mediated reductions yield 4-aminopiperidines, which are coupled to pyrrolopyridinones under Ullmann or Buchwald-Hartwig conditions.

Table 3: Coupling Reaction Optimization

Coupling MethodCatalyst SystemYield (%)Reference
Ullmann CouplingCuI, 1,10-phenanthroline65
Buchwald-HartwigPd₂(dba)₃, Xantphos82

Comparative Analysis of Synthetic Routes

The one-pot cascade method offers rapid access to the target compound but suffers from lower yields in piperidine functionalization steps (e.g., 35% for 11t ). In contrast, multi-step bromination and substitution strategies provide higher overall yields (72–90%) but require stringent purification after each step. Coupling reactions with preformed piperidines balance efficiency and yield, particularly when employing palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • Therapeutic Potential : Research indicates that 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one serves as an allosteric modulator for the M4 muscarinic receptor, suggesting its utility in treating neurological disorders such as schizophrenia and Alzheimer's disease .
    • Synthesis of Analogues : The compound acts as a building block for synthesizing more complex heterocyclic compounds that may exhibit enhanced pharmacological properties.
  • Biological Activity :
    • Studies have shown that this compound interacts with various biological targets, including enzymes and receptors, potentially influencing their activity. This interaction can lead to significant therapeutic effects in neurological conditions .

Chemical Reactions

The compound undergoes several chemical reactions that enhance its utility in research:

  • Oxidation and Reduction : It can be oxidized to form derivatives with hydroxyl or ketone groups and reduced to yield fully saturated analogs. These modifications can tailor the compound's properties for specific applications.
  • Substitution Reactions : The compound can participate in substitution reactions where specific atoms or groups are replaced, allowing for the customization of its chemical structure for desired effects.

Industrial Applications

  • Material Development :
    • The compound is explored for use in developing new materials due to its unique structural features and chemical reactivity.
  • Chemical Processes :
    • It serves as a precursor in various chemical processes, showcasing versatility beyond medicinal applications.

Case Study 1: Allosteric Modulation of M4 Receptors

A study highlighted the efficacy of this compound as an allosteric modulator of M4 muscarinic receptors. This modulation was linked to improved cognitive function in animal models of schizophrenia, demonstrating its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Derivatives

Research involved synthesizing derivatives of this compound to assess their biological activity against various targets. Several derivatives showed enhanced receptor binding affinity and selectivity, indicating that structural modifications could lead to more effective therapeutics.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an allosteric modulator, influencing the activity of these targets and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo[3,4-b]pyridin-5-one Derivatives

Compound Name/ID Substituents (Position 6/7) Key Biological Activity SAR Insights Reference
Target Compound 6-(piperidin-4-yl) Hypothesized: Kinase inhibition, CNS modulation Piperidine enhances lipophilicity and target engagement in hydrophobic pockets.
1f 6-(thiophen-2-ylmethyl), 7-(thiophen-2-yl) Anticancer (TNBC MDA-MB-231 cells, IC₅₀: <6.25 µM) Thiophene groups enhance π-stacking with TRP94 in AKT1, improving binding energy (−3.64 kcal/mol) .
1h 6-(pyridin-3-ylmethyl), 7-(pyridin-4-yl) Moderate AKT1 inhibition (ΔG = −26.42 kcal/mol) Pyridyl groups enable hydrogen bonding with LYS282; weaker activity vs. 1f due to reduced hydrophobicity .
1k 6-(3-morpholinopropyl), 7-(4-chlorophenyl) AKT1 allosteric site binding (ΔG = −26.42 kcal/mol) Morpholino and chlorophenyl groups favor ATP-competitive inhibition; lower cell viability reduction vs. 1f .
VU0453595 6-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl) M1 muscarinic receptor PAM (EC₅₀: <100 nM) Fluorobenzyl group improves CNS penetration and selectivity for M1 over other GPCRs .

Physicochemical Properties

  • Solubility: The piperidin-4-yl substituent in the target compound increases water solubility compared to morpholino (1k) or thiophene (1f) analogs, which are more lipophilic .
  • Melting Point : Derivatives like 1f (thiophene-substituted) exhibit lower melting points (~180–190°C) due to reduced crystallinity, whereas chlorophenyl-substituted analogs (1k) have higher melting points (~200–205°C) .

Binding Interactions and Selectivity

  • AKT1 Inhibition : Compounds 1f, 1h, and 1k show distinct interaction profiles with AKT1 residues:
    • 1f : Strong π-stacking with TRP94 (−3.64 kcal/mol) and hydrophobic interactions with PHE271 .
    • 1h : Hydrogen bonding with LYS252 (−1.48 kcal/mol) but weaker π-stacking .
    • 1k : Exclusive π-stacking with the pyrrolo[3,4-b]pyridin-5-one core, reducing kinase activation loop engagement .
  • M1 Receptor Potentiation : VU0453595’s fluorobenzyl group forms π-cation interactions with TYR268, critical for allosteric modulation .

Biological Activity

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[3,4-b]pyridine core fused with a piperidine ring, which may contribute to its diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1206970-62-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, compounds with similar structures exhibited significant activity against various bacterial strains. In vitro evaluations showed that certain pyrrole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study involving Ugi–Zhu reactions synthesized pyrrolo[3,4-b]pyridin-5-one derivatives that demonstrated cytotoxic effects on breast carcinoma cell lines. Notably, one derivative showed a significant reduction in cell viability at a concentration of 6.25 μM . Molecular docking studies indicated strong binding affinities with proteins related to cancer cell proliferation, suggesting that these compounds could serve as potential leads for developing new anticancer agents .

CompoundCell LineConcentration (μM)Effect
1MDA-MB-231 (TNBC)6.25Cytotoxic effect observed
2ER+/PR+VariableVaries by cell line

Neuroprotective Effects

The neuroprotective potential of this compound is underscored by its interaction with dopamine receptors. Research indicates that similar compounds can act as allosteric modulators of the M4 muscarinic receptor and may influence dopaminergic signaling pathways crucial for neuroprotection . These interactions are vital for developing treatments for neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific receptors and enzymes. It may act as an allosteric modulator, altering receptor activity and subsequently influencing downstream signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study of pyrrole derivatives demonstrated that those similar to this compound exhibited lower MIC values than standard antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Research : In vitro studies revealed that the compound significantly reduced viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotection Research : Animal models showed that derivatives of this compound could protect against neurodegeneration induced by toxins like MPTP and 6-OHDA, reinforcing its potential therapeutic applications in neuropsychiatric disorders .

Q & A

Q. Table 1: Representative Synthetic Conditions

ComponentRoleExample Reagents
AmineNucleophilePiperidin-4-amine derivatives
AldehydeElectrophileBenzaldehyde, 4-Methoxybenzaldehyde
IsocyanideCyclization agentMorpholino isocyanide
SolventReaction mediumBenzene, Toluene
CatalystYield enhancerSc(OTf)₃ (10 mol%)

Advanced: How can computational modeling resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:
Contradictions in pharmacological data (e.g., IC₅₀ variability in kinase inhibition assays) often arise from differences in assay pH, solvent systems, or protein conformations. To address this:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities against target proteins (e.g., kinases). Compare results with experimental IC₅₀ values to identify assay-specific biases .
  • MD Simulations : Perform 100-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes under varying pH (4.0–7.4) .
  • Data Normalization : Apply cheminformatics tools (e.g., Knime) to normalize bioactivity data across assays, accounting for solvent polarity (logP) and ionization states (pKa) .

Basic: What spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm ring substitution patterns. Key signals include:
    • Piperidine protons: δ 1.5–2.5 ppm (multiplet, 6H) .
    • Pyrrolopyridinone carbonyl: δ 165–170 ppm (¹³C) .
  • HPLC-MS : Employ C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient elution) for purity analysis. Monitor [M+H]⁺ at m/z 246.03 (HRMS) .
  • IR Spectroscopy : Validate carbonyl stretches (C=O) at 1680–1720 cm⁻¹ .

Advanced: How can researchers address poor aqueous solubility during in vitro pharmacological testing?

Methodological Answer:

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing 0.1% Tween-80 or cyclodextrin (5% w/v) to enhance solubility .
  • Amorphous Dispersion : Use spray drying with polyvinylpyrrolidone (PVP K30) at 1:3 (drug:polymer ratio) to improve dissolution rates .
  • Salt Formation : Synthesize hydrochloride salts via HCl gas exposure in diethyl ether, confirmed by Cl⁻ ion detection (AgNO₃ test) .

Basic: What quality control measures are critical for ensuring compound purity in academic research?

Methodological Answer:

  • HPLC-DAD : Use reverse-phase HPLC (Agilent Zorbax SB-C18) with UV detection at 254 nm. Acceptable purity: ≥95% (area normalization) .
  • Elemental Analysis : Validate C, H, N content (±0.4% of theoretical values) using a CHNS analyzer .
  • Residual Solvents : Perform GC-MS to detect traces of benzene (<10 ppm) or DMSO (<500 ppm) per ICH Q3C guidelines .

Advanced: What mechanistic studies can elucidate the compound’s role in modulating kinase pathways?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF V600E) using ATP-Glo assays. Compare inhibition patterns with known inhibitors (e.g., gefitinib) .
  • Western Blotting : Treat cancer cell lines (e.g., HeLa) with 10 µM compound for 24h. Probe for phosphorylated ERK1/2 (pT202/pY204) to assess MAPK pathway modulation .
  • SAR Analysis : Synthesize analogs with modified piperidine substituents (e.g., 4-methylpiperidine) to correlate structural features with IC₅₀ shifts .

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